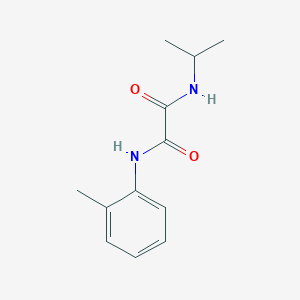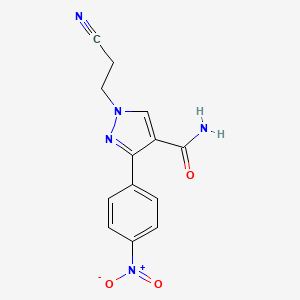![molecular formula C27H34N2O3 B4900462 4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4900462.png)
4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling, which is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide works by selectively inhibiting BTK, which is a key enzyme in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (programmed cell death) in B-cells. This compound has also been shown to inhibit the migration and adhesion of B-cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK phosphorylation, downregulation of anti-apoptotic proteins, and induction of pro-apoptotic proteins. This compound has also been shown to inhibit the production of cytokines and chemokines that promote the survival and proliferation of B-cells. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is its selectivity for BTK, which may reduce the risk of off-target effects and toxicity. This compound has also shown potent antitumor activity in preclinical models of B-cell malignancies, both as a single agent and in combination with other anticancer agents. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, the optimal dosing and scheduling of this compound in combination with other anticancer agents is still being investigated.
Direcciones Futuras
There are several future directions for the development of 4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide. One potential application is in the treatment of B-cell malignancies that are resistant to current therapies, such as ibrutinib. This compound may also be evaluated in combination with other targeted agents, such as PI3K inhibitors and anti-CD20 antibodies. Another area of investigation is the potential use of this compound in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of agents.
Métodos De Síntesis
The synthesis of 4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process involves the use of various reagents and solvents, and the purification of the product is achieved through column chromatography. The yield of the synthesis process is generally high, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
4-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other anticancer agents. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Propiedades
IUPAC Name |
4-[1-(cyclohexanecarbonyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3/c30-26(28-18-15-21-7-3-1-4-8-21)22-11-13-24(14-12-22)32-25-16-19-29(20-17-25)27(31)23-9-5-2-6-10-23/h1,3-4,7-8,11-14,23,25H,2,5-6,9-10,15-20H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGHYNYRXYIWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)

![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)

![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)

![1-[4-(dimethylamino)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4900451.png)

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)